4-Carboxy-2-chloro-3-methylphenylboronic acid
Description
Introduction
4-Carboxy-2-chloro-3-methylphenylboronic acid stands as a prime example of modern organoboron chemistry, where multiple substituents are strategically positioned to achieve specific chemical and physical properties. This compound belongs to the broader family of phenylboronic acids, which have emerged as versatile synthetic intermediates and biologically active molecules. The presence of three distinct substituents on the aromatic ring creates a complex electronic environment that significantly influences the behavior of the boronic acid functional group.
The systematic study of substituted phenylboronic acids has revealed fundamental principles governing their reactivity, stability, and biological activity. The carboxy group at the 4-position introduces electron-withdrawing character, while the chlorine atom at the 2-position provides both electronic and steric effects. The methyl group at the 3-position adds steric bulk and modest electron-donating properties, creating a unique substituent pattern that merits detailed investigation.
Contemporary research has demonstrated that the positioning and nature of substituents on phenylboronic acid scaffolds can dramatically alter their properties, from Lewis acidity to biological activity. Understanding these structure-activity relationships is crucial for the rational design of new organoboron compounds with enhanced performance characteristics. The study of this compound contributes to this growing body of knowledge by providing insights into how multiple substituents interact to modulate the fundamental properties of the boronic acid moiety.
Historical Context and Discovery of Boronic Acid Derivatives
The journey of boronic acid chemistry began in 1860 when Edward Frankland achieved the first preparation and isolation of a boronic acid compound. Frankland's groundbreaking work involved treating diethylzinc with triethylborate to obtain the highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This pioneering synthesis established the foundation for what would become one of the most important classes of organometallic compounds in modern chemistry.
The historical development of boronic acid chemistry can be traced through several distinct phases of discovery and application. During the late 19th and early 20th centuries, boronic acids remained largely academic curiosities due to their perceived instability and limited synthetic utility. The primary source of boron compounds continued to be boric acid, derived from the acidification of borax with carbon dioxide, following ancient practices that dated back thousands of years to Babylonian and Egyptian societies.
A significant turning point occurred in the mid-20th century when researchers began to recognize the unique properties of boronic acids as mild Lewis acids. Their stability to atmospheric oxidation proved considerably superior to that of borinic acids, while their ultimate degradation product, boric acid, was recognized as relatively benign to humans. These characteristics, coupled with their ease of handling and low toxicity profile, positioned boronic acids as attractive "green" compounds for synthetic applications.
The dramatic increase in boronic acid research became evident in the 1980s, as documented by the exponential growth in publications focused on boronic acid derivatives. This surge was primarily driven by the seminal work of Suzuki and Miyaura in 1979, who developed the palladium-catalyzed cross-coupling reaction between organoboronic acids and halides. The Suzuki-Miyaura coupling reaction revolutionized synthetic organic chemistry by providing a reliable method for carbon-carbon bond formation under mild conditions.
The evolution of boronic acid chemistry expanded beyond simple synthetic applications to encompass medicinal chemistry and biological applications. The development of more sophisticated derivatives, including multi-substituted phenylboronic acids like this compound, reflects the growing understanding of how structural modifications can be used to fine-tune chemical and biological properties. The recognition that boronic acids could serve as enzyme inhibitors, particularly protease inhibitors, opened new avenues for drug discovery and development.
Recent decades have witnessed the emergence of specialized boronic acid derivatives designed for specific applications. Benzoxaboroles, first synthesized by Torssell in 1957, remained largely unexplored until 2006 when their potent antifungal activity was discovered. This discovery highlighted how structural modifications of the basic boronic acid framework could lead to entirely new biological activities and therapeutic applications.
Significance of Substituent Positioning in Phenylboronic Acid Chemistry
The positioning and nature of substituents on phenylboronic acid scaffolds exert profound effects on the fundamental properties of these compounds, influencing everything from Lewis acidity to biological activity. The strategic placement of functional groups allows chemists to fine-tune the electronic and steric environment around the boron center, creating compounds with tailored properties for specific applications.
Electronic effects of substituents on phenylboronic acids follow well-established principles of aromatic chemistry, particularly those described by the Hammett equation. This linear free-energy relationship provides a quantitative framework for understanding how substituents influence reaction rates and equilibrium constants in aromatic systems. Electron-withdrawing groups typically decrease the electron density at the boron center, enhancing Lewis acidity and lowering the acid dissociation constant of the boronic acid moiety.
The carboxy group present in this compound serves as a potent electron-withdrawing substituent, significantly affecting the properties of the boronic acid functionality. Research has demonstrated that electron-withdrawing groups such as carboxyl substituents can substantially lower the boronate acid dissociation constant, as exemplified by the comparison between phenylboronic acid (8.8) and substituted derivatives. The introduction of electron-withdrawing groups enhances the ability of boronic acids to bind cis-diols at near-neutral pH conditions, expanding their utility in biological applications.
Positional effects play a crucial role in determining the magnitude of substituent influence on boronic acid properties. The ortho position, corresponding to the 2-position in this compound where the chlorine substituent is located, often exhibits unique behavior due to both electronic and steric factors. Ortho substituents can participate in intramolecular interactions with the boron center, potentially stabilizing certain conformations or coordination states.
The chlorine substituent at the 2-position introduces both inductive and steric effects that distinguish it from other halogen substitutions. Chlorine's electronegativity contributes to the overall electron-withdrawing character of the molecule, while its atomic size creates steric hindrance that can influence the accessibility of the boron center. This combination of effects can significantly impact the compound's reactivity in cross-coupling reactions and its binding affinity in biological systems.
Steric considerations become particularly important when multiple substituents are present on the aromatic ring. The methyl group at the 3-position in this compound introduces modest steric bulk while providing weak electron-donating character through hyperconjugation. This substituent pattern creates an asymmetric electronic environment that can lead to regioselective behavior in chemical reactions and distinct binding preferences in biological systems.
The cumulative effect of multiple substituents in this compound creates a unique electronic environment that cannot be predicted simply by summing individual substituent contributions. Interactions between substituents, particularly through resonance and field effects, can lead to non-additive behavior that requires careful experimental investigation to fully understand.
Research into benzoxaboroles has revealed how structural modifications can dramatically alter the acid dissociation constant of boronic acids. The incorporation of the boronic acid moiety into a five-membered heterocyclic ring system lowers the acid dissociation constant from 8.8 for phenylboronic acid to 7.3 for the unsubstituted benzoxaborole. This demonstrates how structural constraints can be used to modulate the fundamental properties of boronic acids, providing insights relevant to understanding the behavior of substituted phenylboronic acids.
The practical implications of substituent positioning extend to catalytic applications, where modified phenylboronic acids serve as catalysts for dehydrative condensation reactions. The ortho-substituent effect has been specifically identified as crucial for preventing coordination of amines to the boron atom, thereby accelerating amidation reactions. This mechanistic insight highlights how rational substituent placement can be used to optimize catalytic performance.
Properties
IUPAC Name |
4-borono-3-chloro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNXUFLYIBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273371 | |
| Record name | Benzoic acid, 4-borono-3-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-31-3 | |
| Record name | Benzoic acid, 4-borono-3-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-borono-3-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets.
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction. In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation.
Biochemical Analysis
Biochemical Properties
4-Carboxy-2-chloro-3-methylphenylboronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is vital for the formation of biaryl compounds, which are common in pharmaceuticals and natural products.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and activation . This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production.
Biological Activity
4-Carboxy-2-chloro-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 214.41 g/mol. Its structure includes a phenyl ring substituted with both a carboxylic acid group and a chlorine atom, which contributes to its unique reactivity and biological interactions.
This compound exhibits its biological activity primarily through the formation of reversible covalent bonds with diols, enabling it to interact with various biological molecules. This property is particularly significant in drug design, where it can inhibit enzymes involved in disease pathways. The ability to form boronate esters allows this compound to selectively target proteases and other enzymes, which are crucial in cancer progression and metabolic disorders.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, including proteases associated with cancer. For example, studies have shown that compounds with similar boronic acid structures can effectively inhibit the 26S proteasome, leading to apoptosis in cancer cells . This inhibition results in the disruption of protein degradation pathways, which is vital for maintaining cellular homeostasis.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, when tested on prostate cancer cells (PC-3), it was observed that concentrations as low as 5 µM significantly reduced cell viability . The compound's selective toxicity towards cancer cells over healthy cells highlights its potential as a therapeutic agent.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. In studies evaluating its efficacy against Staphylococcus aureus and other pathogens, the inhibition zones ranged from 7 to 13 mm, indicating moderate antimicrobial effectiveness . This suggests its potential application in treating infections caused by resistant bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with other boronic acid derivatives is useful. The following table summarizes key findings from various studies:
| Compound | Activity Type | Cell Line/Organism | IC50/Zone of Inhibition |
|---|---|---|---|
| This compound | Anticancer | PC-3 (Prostate Cancer) | 5 µM (33% viability) |
| B5 (Boronic Compound) | Anticancer | PC-3 | 5 µM (33% viability) |
| B1 (Boronic Compound) | Antimicrobial | Staphylococcus aureus | 7–13 mm |
| Bortezomib | Anticancer | Various Cancer Cell Lines | Specific inhibition |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several boronic compounds on PC-3 cells compared to healthy fibroblast cells (L929). Results showed that while cancer cell viability decreased significantly at higher concentrations (5 µM), healthy cells remained largely unaffected, suggesting selective toxicity .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of boronic acids against Staphylococcus aureus and other microorganisms. The results indicated effective inhibition, supporting the potential use of these compounds in treating bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of proteases involved in disease pathways. The ability of 4-Carboxy-2-chloro-3-methylphenylboronic acid to form reversible covalent bonds with diols makes it a valuable tool in drug design. Research indicates that it can effectively inhibit certain enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and viral infections .
Case Studies
- Anticancer Activity : Studies have shown that boronic acids can reduce the viability of cancer cells while preserving healthy cells. For instance, compounds similar to this compound demonstrated cytotoxic effects against prostate cancer cells while maintaining higher viability in non-cancerous cells .
- Antiviral Properties : The compound has also been evaluated for its antiviral activity, particularly against influenza viruses. In vitro studies indicated that derivatives of boronic acid can exhibit significant antiviral effects, enhancing their potential as therapeutic agents .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a crucial building block in organic synthesis. It is utilized in the Suzuki-Miyaura coupling reaction, a widely adopted method for forming carbon-carbon bonds. This reaction facilitates the synthesis of various complex organic molecules, making it essential in pharmaceutical chemistry and materials science .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Boronic Acid Derivative : This involves the reaction of phenolic compounds with boron reagents.
- Functionalization : The introduction of carboxylic acid and chloro groups is achieved through electrophilic aromatic substitution reactions.
Material Science
Polymer Chemistry
In material science, this compound has applications in the development of polymers with specific functionalities. Its ability to form stable complexes with diols allows for the creation of boronate esters, which can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Bioconjugation
Targeted Drug Delivery Systems
The compound's ability to interact with biomolecules makes it useful for bioconjugation applications. It can be employed to develop targeted drug delivery systems where therapeutic agents are conjugated to biomolecules, improving specificity and reducing side effects.
Data Summary
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors, anticancer agents | Effective against cancer cells; antiviral activity noted |
| Organic Synthesis | Building block for complex molecules | Integral in Suzuki-Miyaura coupling reactions |
| Material Science | Development of functional polymers | Enhances thermal stability and mechanical properties |
| Bioconjugation | Targeted drug delivery systems | Improves specificity and reduces side effects |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related phenylboronic acids:
Notes:
- Electronic Effects : Chlorine at position 2 (target) is more electron-withdrawing than at position 3 (CAS 136496-72-5), which could stabilize transition states in cross-coupling reactions. Fluorine analogs (CAS 851335-07-4) exhibit stronger electron-withdrawing effects but smaller atomic size .
- Solubility and Acidity : The carboxylic acid group (-COOH) in the target compound increases water solubility compared to ester derivatives (e.g., CAS 874219-45-1). The acidity of -COOH is further enhanced by the electron-withdrawing Cl at position 2 .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Chlorine substituents are known to enhance reactivity in Suzuki reactions by polarizing the boron-carbon bond. The target compound’s Cl at position 2 may improve coupling efficiency compared to fluorine analogs (e.g., CAS 851335-07-4) but could face steric challenges from the adjacent methyl group .
- Regioselectivity : The methyl group at position 3 may direct coupling to occur preferentially at less hindered positions, contrasting with unsubstituted analogs like 4-carboxy-3-chlorophenylboronic acid .
Preparation Methods
Miyaura Borylation of Halogenated Aromatic Precursors
- Starting from a halogenated aromatic compound such as 4-carboxy-2-chloro-3-methylbromobenzene, Miyaura borylation is a common approach.
- The reaction involves the use of bis(pinacolato)diboron (B2pin2) as the boron source, potassium acetate as a base, and a palladium catalyst complex such as Pd(dppf)Cl2.
- The reaction is typically conducted in anhydrous solvents like DMF under inert atmosphere to prevent degradation of boron species.
- After borylation, the pinacol protecting groups can be hydrolyzed under acidic conditions to yield the free boronic acid.
Bromine–Lithium Exchange Followed by Borylation
- This method involves the treatment of a brominated aromatic compound with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate an aryllithium intermediate.
- The intermediate is then quenched with a boron electrophile such as trimethyl borate or boron tribromide.
- Subsequent hydrolysis yields the boronic acid.
- Flow chemistry adaptations have improved the suppression of side reactions such as protonation or butylation, enhancing yields and purity.
Synthesis from Carboxyphenylboronic Acid Derivatives
- According to patent CN103724366A, p-carboxyphenylboronic acid can be prepared by reaction of boric acid with substituted phenyl compounds under controlled conditions.
- The process involves mixing the aromatic substrate with boric acid in a solvent system such as tetrahydrofuran or ethyl acetate, with bases like diisopropylamine to facilitate boronate formation.
- Reaction parameters such as temperature, reaction time, and molar ratios are optimized to maximize yield and purity.
- For chloro and methyl-substituted analogs, similar conditions can be adapted with attention to the electronic effects of substituents.
Experimental Data Summary
Additional Considerations
- Protection and Deprotection: Pinacol esters of boronic acids are often intermediates due to their enhanced stability and ease of purification. Deprotection to free boronic acid is achieved by acidic hydrolysis.
- Substituent Effects: The chloro and methyl groups influence the reactivity and regioselectivity of borylation reactions, requiring optimization of catalyst and conditions.
- Purification: Due to the polar nature of boronic acids and their tendency to form anhydrides or esters, purification often involves recrystallization or chromatography under inert atmosphere.
Research Findings and Optimization
- Studies have demonstrated that solvent choice significantly affects yields in boronic acid syntheses. For example, using methanol or tetrahydrofuran instead of ethanol improved yields from 47% to over 85% in related boronic ester syntheses.
- Monitoring reaction progress can be challenging due to similar chromatographic behavior of starting materials and products; specific staining methods such as curcumin interaction with boron compounds facilitate this process.
- Flow chemistry techniques have been shown to improve the synthesis of phenylboronic acids by minimizing side reactions and enabling better control over reaction parameters.
Summary: The preparation of this compound primarily relies on palladium-catalyzed Miyaura borylation of appropriately halogenated aromatic precursors, bromine–lithium exchange borylation, or direct reaction of substituted aromatic compounds with boric acid under optimized conditions. The choice of method depends on available starting materials and desired purity. Advances in flow chemistry and reaction monitoring have enhanced the efficiency and selectivity of these syntheses.
Q & A
Q. How can substituent effects be systematically studied for structure-activity relationships (SAR)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
